RNase L Activation: Baseline Potency
The 2-methyl-6-amino substituted [1,2,4]triazolo[1,5-a]pyridine core exhibits a baseline IC₅₀ of 2.30 nM for activation of RNase L, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. This represents a validated starting point for the scaffold in antiviral programs targeting the 2-5A-dependent ribonuclease pathway. However, this is a singleton data point with no comparative data against positional isomers (e.g., 7-methyl, 8-methyl) or alternative 2-substituents (e.g., 2-phenyl, 2-amino) available from the same assay system. The value serves as a benchmark for the core scaffold rather than a demonstration of differentiated performance.
| Evidence Dimension | RNase L activation (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | No comparator data available from identical assay conditions |
| Quantified Difference | N/A — single compound measurement |
| Conditions | Mouse L cell extract; inhibition of protein synthesis |
Why This Matters
Provides a quantifiable baseline potency for the core scaffold in RNase L assays, enabling procurement decisions when this target pathway is the primary screening objective, though lack of comparator data limits claims of superiority.
- [1] BindingDB Entry: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine. RNase L activation IC₅₀ = 2.30 nM. BindingDB. Accessed 2026. View Source
